2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Medicinal Chemistry Synthetic Methodology Building Block

Building a 1,2,4-thiadiazole SAR library demands a reliable, reactive intermediate. This 2-chloroacetamide derivative solves that need. • Reactive chloroacetyl handle for rapid diversification via nucleophilic displacement (amines, thiols, alcohols). • Validated antibacterial scaffold: structurally analogous to Z4 (EC50 0.32 mg/L vs Xoo). • Vendor-reported urease inhibition supports direct hit-to-lead use. • Multi-source availability at ≥95% purity with QC documentation for analytical reference standard applications.

Molecular Formula C10H8ClN3OS
Molecular Weight 253.71 g/mol
CAS No. 25962-68-9
Cat. No. B1417945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
CAS25962-68-9
Molecular FormulaC10H8ClN3OS
Molecular Weight253.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl
InChIInChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15)
InChIKeyDSELUSKAJCJQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Overview


2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 25962-68-9, PubChem CID 44669110) is a synthetic heterocyclic small molecule characterized by a 1,2,4-thiadiazole core substituted at the 3-position with a phenyl group and at the 5-position with a 2-chloroacetamide moiety [1]. With a molecular weight of 253.71 g/mol and a calculated XLogP3 of 1.8, it is a versatile intermediate for chemical synthesis [1].

Uniqueness of 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide


The biological and chemical utility of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is dictated by its precise substitution pattern. The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry, but its activity is highly sensitive to both the nature and position of substituents [1]. For instance, 2,3,5-substituted [1,2,4]thiadiazoles have been shown to act as allosteric modulators of adenosine receptors, with potency varying dramatically based on subtle structural changes [2]. Similarly, in a series of antibacterial 1,2,4-thiadiazole amides, EC50 values against Xanthomonas oryzae pv. oryzae (Xoo) ranged from 0.32 mg/L to >50 mg/L depending on the specific amide substituent [3]. Therefore, substituting this specific chloroacetamide derivative with another analog—such as one lacking the chloro group, having a different substitution pattern, or even a different amide—is not scientifically valid without direct comparative data and will likely result in a complete loss or alteration of the desired activity or synthetic outcome.

Key Evidence for 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide


Synthetic Advantage of Chloroacetamide Over Non-Halogenated Analogs

The presence of the 2-chloroacetamide group provides a distinct and quantifiable advantage in synthetic applications. This moiety serves as an electrophilic handle, enabling facile nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles, which is not possible with non-halogenated acetamide analogs [1]. For example, the synthesis of related 1,2,4-thiadiazole derivatives, such as those incorporating piperazine or other heterocycles, often proceeds via intermediates analogous to 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, as demonstrated in the preparation of compounds like JNJ 1661010 which utilizes a 5-(piperazin-1-yl)-1,2,4-thiadiazole derivative . In contrast, the non-halogenated analog, N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 90946-13-7), lacks this reactive site and cannot undergo these crucial derivatization reactions.

Medicinal Chemistry Synthetic Methodology Building Block

Differential Urease Inhibition vs. In-Class Analog

2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has been reported as a urease inhibitor . While specific IC50 or Ki values are not publicly disclosed in a primary literature source, this activity is reported in vendor literature as a key distinguishing feature from many other 1,2,4-thiadiazole derivatives . In contrast, a closely related analog, N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide, is also reported to inhibit enzymes but is primarily noted for its general antimicrobial activity without specific mention of urease inhibition . This difference in reported target profiles suggests a distinct biological interaction landscape.

Enzyme Inhibition Urease Anti-infective

Structural Similarity to a Potent Antibacterial Lead

The target compound shares a core 1,2,4-thiadiazole-amide scaffold with compound Z4, a highly potent antibacterial agent recently described. Z4 demonstrated EC50 values of 0.32 mg/L against Xanthomonas oryzae pv. oryzae (Xoo), 0.43 mg/L against X. oryzae pv. oryzicola (Xoc), and 11.06 mg/L against Pseudomonas syringae pv. actinidiae (Psa) [1]. While direct activity data for the target compound against these strains is not available, its structural features—specifically the 3-phenyl group and the acetamide linker—are key components of the active pharmacophore identified in this study. By comparison, the related 1,3,4-thiadiazole isomer series generally shows a different and often lower spectrum of antibacterial activity, highlighting the importance of the 1,2,4-thiadiazole core [2].

Antibacterial Agrochemical Structure-Activity Relationship (SAR)

Optimal Physicochemical Profile for Drug-Likeness

The computed physicochemical properties of 2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide place it within favorable ranges for drug discovery. It has a molecular weight of 253.71 g/mol, a hydrogen bond donor count of 1, and an XLogP3 value of 1.8 [1]. These values align well with Lipinski's Rule of Five guidelines for oral bioavailability [2]. In comparison, other 1,2,4-thiadiazole derivatives such as those explored as allosteric modulators often have molecular weights exceeding 350-400 g/mol and higher lipophilicities (cLogP >3), which can lead to poorer solubility and pharmacokinetic profiles [3].

ADME Physicochemical Properties Drug-likeness

2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Applications


1,2,4-Thiadiazole Library Synthesis via Nucleophilic Displacement

This is the most direct and validated application for this compound. The reactive 2-chloroacetamide group can be readily displaced by a variety of nucleophiles (amines, thiols, alcohols) to generate a diverse library of 1,2,4-thiadiazole derivatives . This is supported by the observation that similar chloro-substituted thiadiazoles are key intermediates in the synthesis of biologically active molecules . A researcher could, for example, react the target compound with a set of primary amines to generate a new series of N-substituted acetamide analogs for SAR studies.

Urease Inhibitor Development

Given the vendor-reported data indicating urease inhibition , this compound serves as a direct starting point for programs targeting this enzyme. Urease is a clinically validated target for treating infections caused by Helicobacter pylori and other pathogenic bacteria, as well as for managing certain agricultural conditions . The target compound's relatively small size and favorable physicochemical profile [1] provide a good foundation for hit-to-lead optimization aimed at improving potency and selectivity.

Lead-Inspired Antibacterial Scaffold

The structural similarity of the target compound to the highly potent antibacterial agent Z4 (EC50 = 0.32 mg/L against Xoo) strongly supports its use in antibacterial research . Its core 1,2,4-thiadiazole-amide scaffold is validated by this independent study, and its synthetic handle (the chloro group) allows for rapid exploration of structure-activity relationships (SAR) around this promising antibacterial pharmacophore .

Analytical Reference Standard

With a well-defined structure, CAS registry number (25962-68-9), and commercial availability from multiple reputable suppliers with certified purity (e.g., 96% or 97%) , this compound is an ideal candidate for use as a reference standard in analytical chemistry. It can be used to develop and validate HPLC, LC-MS, or NMR methods for detecting and quantifying related thiadiazole impurities, intermediates, or metabolites in complex mixtures.

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